

structure of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3,5-difluorophenol**

Cat. No.: **B1277710**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-3,5-difluorophenol**: Structure, Synthesis, and Applications in Research and Development

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-3,5-difluorophenol**, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its applications as a versatile intermediate in the synthesis of complex molecules, including liquid crystals and potentially novel therapeutics. Key experimental protocols for reactions involving this compound are also provided, along with mandatory visualizations to illustrate synthetic and signaling pathways.

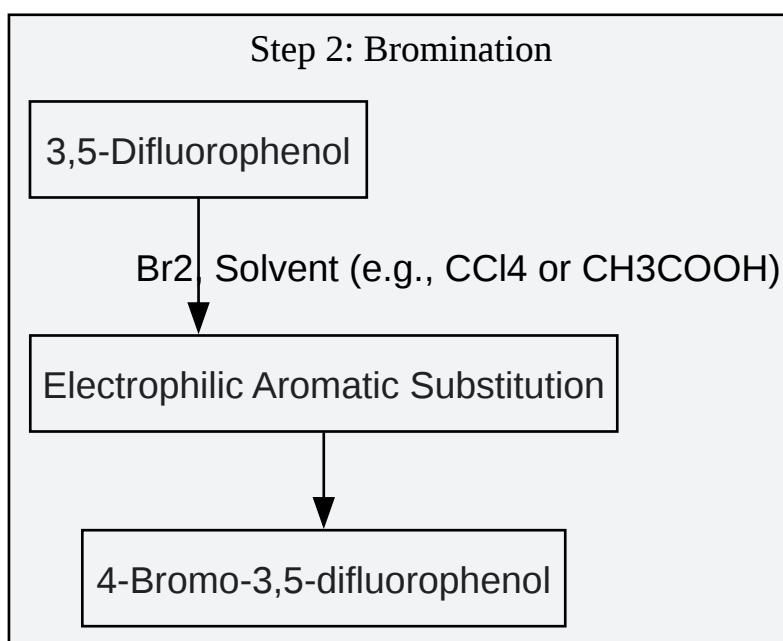
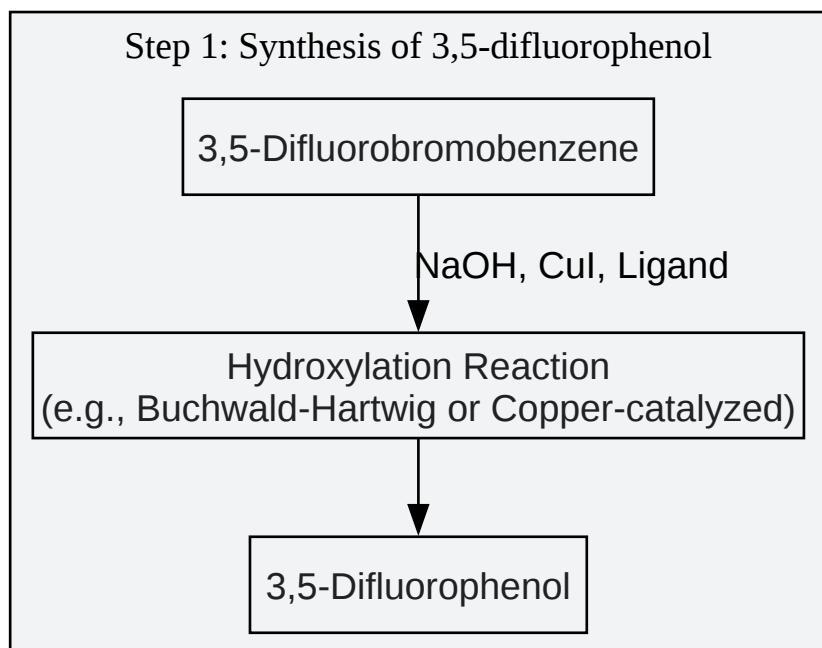
Chemical Structure and Properties

4-Bromo-3,5-difluorophenol (CAS No: 130191-91-2) is a substituted phenol containing a bromine atom and two fluorine atoms on the benzene ring.[\[1\]](#)[\[2\]](#)[\[3\]](#) The strategic placement of these halogen atoms imparts unique reactivity and physicochemical properties to the molecule, making it a valuable building block in organic synthesis.[\[1\]](#)

General and Physicochemical Properties

A summary of the key quantitative data for **4-Bromo-3,5-difluorophenol** is presented in Table 1.

Property	Value	Reference(s)
Chemical Identifiers		
CAS Number	130191-91-2	[1] [2] [3]
Molecular Formula	C ₆ H ₃ BrF ₂ O	[1] [2] [3]
Molecular Weight	208.99 g/mol	[1] [2] [3]
InChI Key	HHGOLZGZHΧΕLΣW-UHFFFAOYSA-N	[4] [5]
SMILES	Oc1cc(F)c(Br)c(F)c1	[1] [5]
Physical Properties		
Appearance	Off-white to white solid/crystal	[6]
Melting Point	72-76 °C	[6]
Boiling Point	228 °C at 760 mmHg	[6]
Solubility	Sparingly soluble in water (8.2E-5 g/L at 25°C)	[6]
Chemical Properties		
pKa	7.42 ± 0.23 (Predicted)	[6]
LogP	2.43 - 2.5 (Predicted)	[1] [4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1 (Oxygen), 2 (Fluorine)	[4]



Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4-Bromo-3,5-difluorophenol** are not readily available in public databases. However, based on its structure, the following spectral characteristics can be predicted:

- ^1H NMR: A singlet for the hydroxyl proton (variable chemical shift) and a doublet or multiplet for the two equivalent aromatic protons.
- ^{13}C NMR: Signals corresponding to the six carbon atoms of the benzene ring, with their chemical shifts influenced by the bromo, fluoro, and hydroxyl substituents. Carbons attached to fluorine would show C-F coupling.
- FTIR: Characteristic absorption bands for the O-H stretch of the phenol, C-O stretch, C-H aromatic stretches, and C-Br and C-F stretches.
- Mass Spectrometry: A molecular ion peak corresponding to its exact mass (207.93353 Da), with a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br).[4]

Synthesis of 4-Bromo-3,5-difluorophenol

A specific, detailed experimental protocol for the synthesis of **4-Bromo-3,5-difluorophenol** is not widely published. However, a plausible and efficient synthesis can be conceptualized in a two-step process starting from 3,5-difluorobromobenzene, as illustrated in the workflow diagram below. The first step involves the conversion of 3,5-difluorobromobenzene to 3,5-difluorophenol, followed by a regioselective bromination at the 4-position.

[Click to download full resolution via product page](#)

Plausible synthetic workflow for **4-Bromo-3,5-difluorophenol**.

Experimental Protocol: Synthesis of 3,5-Difluorophenol (Step 1)

This protocol is adapted from a patented method for the synthesis of 3,5-difluorophenol from 3,5-difluorobromobenzene.[\[7\]](#)

- To a dry four-necked flask under a nitrogen atmosphere, add sodium hydroxide (50 g) and distilled water (320 g) and stir to form an aqueous alkali solution.[\[7\]](#)
- Add 3,5-difluorobromobenzene (120 g), DMSO (30 g), a suitable ligand such as N¹,N²-bis(4-hydroxy-2,6-dimethylphenyl)oxamide (3.05 g), and cuprous iodide (1.76 g).[\[7\]](#)
- Heat the mixture to 90 °C and maintain this temperature with continuous stirring for 12 hours.[\[7\]](#)
- After cooling, the reaction mixture is acidified (e.g., with HCl) to protonate the phenoxide, yielding 3,5-difluorophenol.
- The product can be extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified by distillation or chromatography.

Experimental Protocol: Bromination of 3,5-Difluorophenol (Step 2)

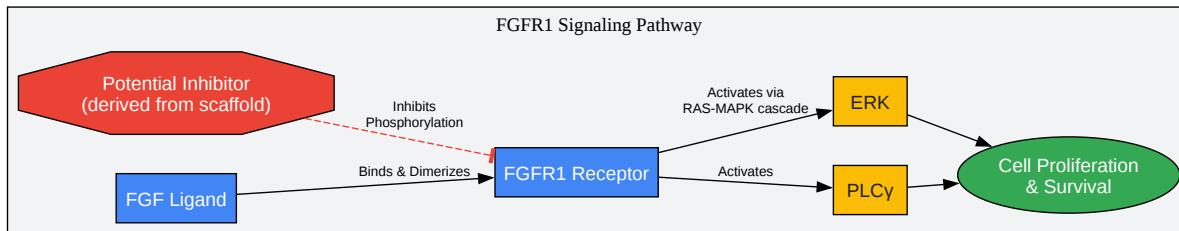
This is a general procedure for the bromination of a phenol, which would be expected to be highly regioselective for the para position due to the directing effects of the hydroxyl and fluoro groups.

- Dissolve 3,5-difluorophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. The reaction is typically rapid.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

- Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield **4-Bromo-3,5-difluorophenol**.

Applications in Research and Drug Development

Halogenated phenols are crucial building blocks in medicinal chemistry and materials science. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile handle for cross-coupling reactions to build molecular complexity.[\[1\]](#)

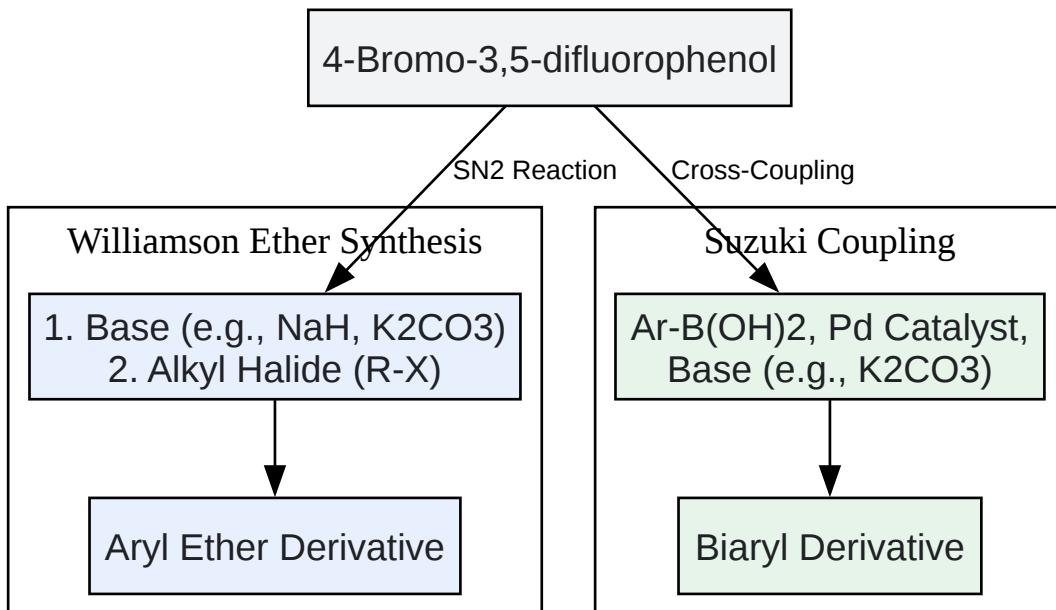

Intermediate for Liquid Crystals

4-Bromo-3,5-difluorophenol is utilized as an intermediate in the synthesis of difluoroethyleneoxy group-containing liquid crystals.

Scaffold for Biologically Active Molecules

While specific drug candidates directly incorporating the **4-Bromo-3,5-difluorophenol** moiety are not extensively documented in the search results, its structure is highly relevant to the design of kinase inhibitors. For instance, related benzamide derivatives have been synthesized as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key regulator in cellular signaling pathways implicated in cancer.[\[8\]](#)[\[9\]](#) The bromo-difluorophenyl motif is valuable for exploring structure-activity relationships in inhibitor design.

The FGFR1 signaling pathway, a potential target for inhibitors derived from this scaffold, is depicted below.



[Click to download full resolution via product page](#)

FGFR1 signaling pathway, a target for kinase inhibitors.

Key Experimental Protocols

The reactivity of **4-Bromo-3,5-difluorophenol** makes it suitable for a variety of synthetic transformations. The hydroxyl group can be readily alkylated or acylated, and the bromo group can participate in palladium-catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)

Key synthetic transformations of **4-Bromo-3,5-difluorophenol**.

Williamson Ether Synthesis

This protocol describes the formation of an ether from **4-Bromo-3,5-difluorophenol** and an alkyl halide.[10][11]

- In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base such as sodium hydride (1.2 equivalents) in an anhydrous aprotic solvent like DMF or THF.
- Slowly add a solution of **4-Bromo-3,5-difluorophenol** (1.0 equivalent) in the same solvent at 0 °C.
- Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.
- Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
- Upon completion, cool the reaction to room temperature and carefully quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the resulting ether by column chromatography.

Suzuki Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of **4-Bromo-3,5-difluorophenol** with an arylboronic acid.[12][13][14] Note: The phenolic hydroxyl group may need to be protected (e.g., as a methyl or benzyl ether) prior to the coupling reaction.

- To a reaction vessel, add the protected **4-Bromo-3,5-difluorophenol** (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents), and a base, typically potassium carbonate or potassium phosphate (2.0-3.0 equivalents).[15]

- Evacuate and backfill the vessel with an inert gas.
- Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[\[15\]](#)
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Cool the reaction to room temperature and dilute with water and an organic solvent.
- Separate the layers, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the biaryl derivative. If a protecting group was used, it would be removed in a subsequent step.

Safety Information

4-Bromo-3,5-difluorophenol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[\[4\]](#) Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

4-Bromo-3,5-difluorophenol is a valuable and versatile chemical intermediate with significant potential in materials science and medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of complex molecular architectures. This guide has provided a detailed overview of its properties, a plausible synthetic pathway, and key experimental protocols, serving as a foundational resource for researchers engaged in the design and synthesis of novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-bromo-3,5-difluorophenol [stenutz.eu]
- 6. 4-Bromo-3,5-difluorophenol | lookchem [lookchem.com]
- 7. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [structure of 4-Bromo-3,5-difluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277710#structure-of-4-bromo-3-5-difluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com